molecular formula C7H9NO B2424126 5-Azatricyclo[5.1.0.02,4]octan-6-one CAS No. 2361644-04-2

5-Azatricyclo[5.1.0.02,4]octan-6-one

Cat. No. B2424126
CAS RN: 2361644-04-2
M. Wt: 123.155
InChI Key: JLZANEGAGSGWTF-UHFFFAOYSA-N
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Description

5-Azatricyclo[5.1.0.02,4]octan-6-one is a chemical compound with the CAS Number: 2361644-04-2 . It has a molecular weight of 123.15 . The IUPAC name for this compound is 5-azatricyclo [5.1.0.0 (2,4)]octan-6-one .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H9NO/c9-7-5-1-3 (5)4-2-6 (4)8-7/h3-6H,1-2H2, (H,8,9) . The Inchi Key is JLZANEGAGSGWTF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

  • Regioselective Group Insertions in Organic Chemistry

    • Lactam 4-azatricyclo[3.2.1.0(2,7)]octan-3-one was formed in reactions involving 3-nortricyclanone, demonstrating regioselective oxy (-O-) and imino (-NH-) group insertions, relevant for understanding and designing organic synthesis processes (Rosenberg, Haslinger, & Brinker, 2002).
  • Crystallography and Polymorphism Studies

    • Investigations into the crystal structure of 5-oxatricyclo[5.1.0.0(1,3)]octane-4-one revealed insights into polymorphism within a single crystal, aiding in the understanding of molecular packing and crystal behavior (Yufit, Kozhushkov, Howard, & de Meijere, 2002).
  • Synthesis of Constrained Tricyclic Amines

    • The preparation of the 2-azatricyclo[3.3.0.03,6]octane skeleton, a key step in synthesizing constrained tricyclic amines and aminophosphonates, contributes to the development of novel organic compounds with potential applications in various fields (Rammeloo, Stevens, & Soenen, 2004).
  • Applications in Organic Ligand Synthesis

    • The compound has been utilized in the synthesis of various organic ligands, contributing to the field of coordination chemistry and material science (Jaźwiński & Kamieński, 2007).
  • Development of Chiral Catalytic Sources

    • Synthesis of novel chiral catalytic sources like (5S)-1-Aza-2-imino-3-oxa-4,4-diphenylbicyclo(3.3.0)octane, containing the N–(CNH)–O moiety, demonstrates its use in asymmetric reductions, highlighting its potential in stereoselective synthesis (Basavaiah, Rao, & Reddy, 2007).
  • Transition-State Mimics in Biochemistry

    • The synthesis of 1-azatricyclo[3.3.1.1(3,7)]decan-2-one, a rare class of twisted amides, offers insights into transition-state mimics for enzyme-catalyzed rotamer interconversion in peptide and protein folding, potentially impacting biochemical research (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).

Safety and Hazards

The safety information for 5-Azatricyclo[5.1.0.02,4]octan-6-one includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-azatricyclo[5.1.0.02,4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-1-3(5)4-2-6(4)8-7/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZANEGAGSGWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)NC3C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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